

2-Chloro-1,3-dimethylimidazolinium chloride physicochemical properties

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Compound of Interest

Compound Name:	2-Chloro-1,3-dimethylimidazolinium chloride
Cat. No.:	B118366

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An In-depth Technical Guide to the Physicochemical Properties of **2-Chloro-1,3-dimethylimidazolinium chloride**

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Chloro-1,3-dimethylimidazolinium chloride, commonly referred to as DMC, is a powerful and versatile dehydrating and coupling agent used in organic synthesis.^{[1][2][3][4]} It serves as a highly effective alternative to traditional reagents like dicyclohexylcarbodiimide (DCC), offering advantages such as milder reaction conditions, easier purification of products, and high reactivity.^{[2][3]} This technical guide provides a comprehensive overview of the core physicochemical properties of DMC, detailed experimental protocols for its synthesis, and a visualization of its reaction mechanism.

Physicochemical Properties

2-Chloro-1,3-dimethylimidazolinium chloride is a white to off-white crystalline solid.^[5] It is hygroscopic and should be stored in a dry, inert atmosphere, preferably in a freezer at temperatures under -20°C.^[5] The compound is soluble in several organic solvents, including chloroform and methanol, as well as in water.^[5] While stable when stored correctly, it is sensitive to moisture and can decompose in protic solvents, a process that is accelerated in the presence of a base.^[2]

Quantitative Physicochemical Data

The following table summarizes the key quantitative physicochemical properties of **2-Chloro-1,3-dimethylimidazolinium chloride**.

Property	Value	Source(s)
CAS Number	37091-73-9	[1] [2] [6]
Molecular Formula	C ₅ H ₁₀ Cl ₂ N ₂	[1] [6] [7]
Molecular Weight	169.05 g/mol	[1] [6] [7]
Melting Point	133-140 °C	[5] [7]
137 °C	[1]	
Appearance	White to off-white powder or crystalline powder	[5]
Light yellow to off-white solid	[8]	
Solubility	Soluble in Chloroform, Methanol, Water	[5]

Solubility in Various Solvents

The solubility of **2-Chloro-1,3-dimethylimidazolinium chloride** in different organic solvents at room temperature is detailed in the table below, as reported by Ishikawa et al. (1999).[\[2\]](#)

Solvent	Solubility (mL/g)
Dichloromethane	10
Chloroform	10
1,2-Dichloroethane	20
Acetonitrile	5
Tetrahydrofuran	50
1,4-Dioxane	100
Benzene	>100
Toluene	>100
Hexane	>100
Diethyl ether	>100
Ethyl acetate	>100
Acetone	Reactive
N,N-Dimethylformamide	Reactive
Dimethyl sulfoxide	Reactive
Methanol	Reactive
Ethanol	Reactive

Spectroscopic Data

While a comprehensive public database of spectra is not readily available, ^1H NMR, ^{13}C NMR, IR, and mass spectrometry are standard techniques used for the characterization of **2-Chloro-1,3-dimethylimidazolinium chloride**. A ^1H NMR spectrum is available through ChemicalBook. [9]

Experimental Protocols

Synthesis of 2-Chloro-1,3-dimethylimidazolinium chloride

The synthesis of **2-Chloro-1,3-dimethylimidazolinium chloride** can be achieved through the chlorination of 1,3-dimethyl-2-imidazolidinone. Two common methods are described below.

Method 1: Using Phosgene[5]

A general procedure involves the reaction of 1,3-dimethyl-2-imidazolidinone with phosgene in a suitable solvent like carbon tetrachloride.[5]

- Materials: 1,3-dimethyl-2-imidazolidinone, phosgene, carbon tetrachloride.
- Procedure:
 - To a solution of 1,3-dimethyl-2-imidazolidinone (0.3 mol) in carbon tetrachloride (400 ml) in a three-necked flask, a solution of phosgene (0.1 mol) in carbon tetrachloride (100 ml) is added dropwise.[5]
 - The reaction temperature is maintained below 5°C with vigorous stirring for 30 minutes.[5]
 - The mixture is then allowed to warm to room temperature and stirred for an additional hour.[5]
 - The reaction is heated to 50°C for 4 hours.[5]
 - After cooling to room temperature, the white crystalline product is collected by filtration, washed with a small amount of carbon tetrachloride, and dried.[5]

Method 2: Using Diphosgene or Oxalyl Chloride[2]

An alternative and potentially safer method utilizes trichloromethylchloroformate (diphosgene) or oxalyl chloride in place of phosgene.[2] The reaction is typically carried out in a halogenated solvent.

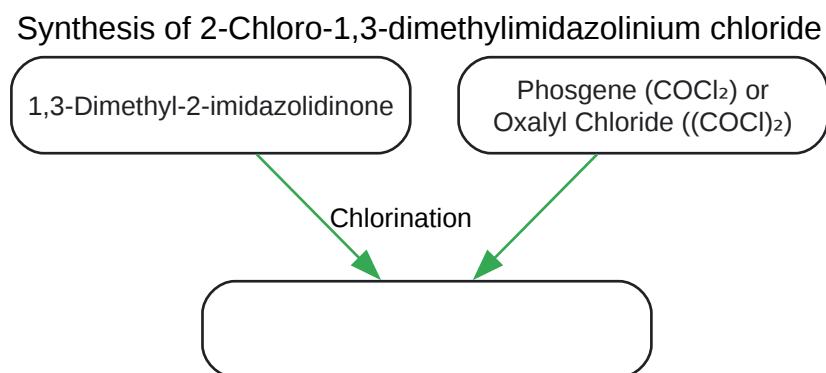
General Protocol for Dehydration Reactions using DMC

DMC is a powerful dehydrating agent for reactions such as esterification and amidation.

- Materials: Carboxylic acid, nucleophile (e.g., alcohol or amine), **2-Chloro-1,3-dimethylimidazolinium chloride** (DMC), a tertiary amine base (e.g., triethylamine or pyridine), and a halogenated solvent (e.g., dichloromethane).[2]
- Procedure:
 - To a solution of the carboxylic acid (1 equivalent) and the nucleophile (1 equivalent) in the solvent, DMC (1 equivalent) is added.[2]
 - The tertiary amine base (2 equivalents) is then added to the mixture at room temperature.[2]
 - The reaction is monitored for completion.
 - The crude product is typically isolated using a standard two-phase partition method, and the urea byproduct can be easily removed by washing with water.[2]

Visualizations

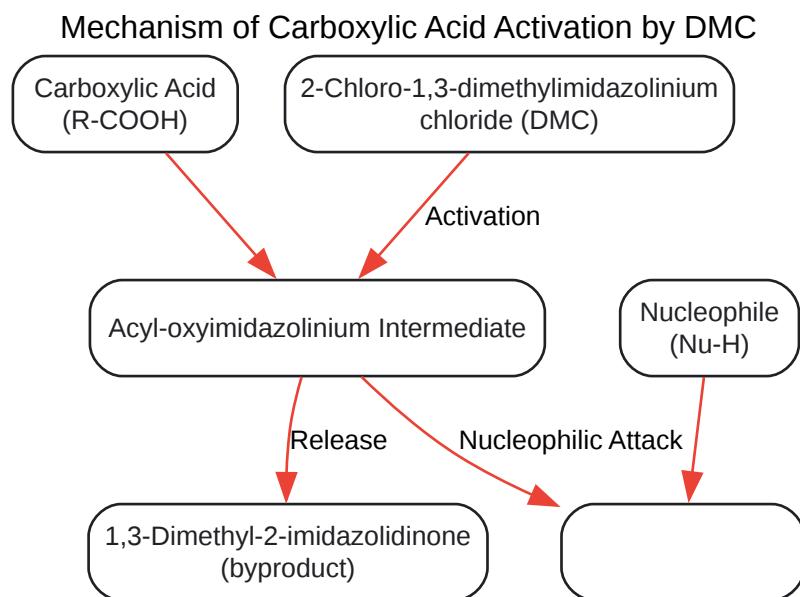
Synthesis of 2-Chloro-1,3-dimethylimidazolinium chloride



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Caption: Synthesis of DMC from 1,3-dimethyl-2-imidazolidinone.

Mechanism of Carboxylic Acid Activation by DMC



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Caption: Activation of a carboxylic acid by DMC for acylation.

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